molecular formula C22H28N2O3S B11353614 N-(2,6-dimethylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(2,6-dimethylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11353614
M. Wt: 400.5 g/mol
InChI Key: KJISZXVZNYCBHW-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and two aromatic rings with methyl and methanesulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the subsequent introduction of the carboxamide group. The aromatic rings with their respective substituents are then attached through a series of reactions that may include Friedel-Crafts acylation, nucleophilic substitution, and sulfonylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-DIMETHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O3S/c1-16-7-9-19(10-8-16)15-28(26,27)24-13-11-20(12-14-24)22(25)23-21-17(2)5-4-6-18(21)3/h4-10,20H,11-15H2,1-3H3,(H,23,25)

InChI Key

KJISZXVZNYCBHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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